Methacycline

Description

Properties

IUPAC Name |

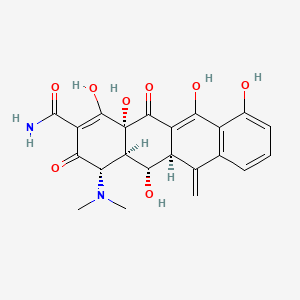

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31)/t10-,14-,15+,17+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYOPDCBBDCGOE-IWVLMIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3963-95-9 (mono-hydrochloride) | |

| Record name | Methacycline [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000914001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023272 | |

| Record name | Methacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water solubility = 7548 mg/l at 21 °C | |

| Record name | Metacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHACYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

914-00-1 | |

| Record name | Methacycline [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000914001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metacycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR235I7C5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methacycline Hydrochloride: Chemical Properties and Structure

This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound Hydrochloride. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound hydrochloride is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline family.[1][2] It presents as a yellow crystalline powder.[3][4][5] The hydrochloride salt is the preferred formulation for pharmaceutical applications due to its enhanced stability and solubility.[5][6]

Quantitative Data Summary

The key chemical and physical properties of this compound hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₃ClN₂O₈ | [4][5][7] |

| Molecular Weight | 478.88 g/mol | [1][8][9] |

| CAS Number | 3963-95-9 | [7][8][9] |

| Appearance | Yellow, crystalline powder | [3][4][5] |

| Melting Point | Decomposes at ~205-210°C; reported up to >224°C | [3][4][5] |

| pKa (Predicted) | Strongest Acidic: 2.88; Strongest Basic: 7.44 | [10] |

| LogP | -0.3 | [3] |

| Water Solubility | 7548 mg/L (at 21°C) | [3] |

| Other Solubilities | Soluble in water, ethanol, methanol, DMF, and DMSO. Sparingly soluble in alcohol. Practically insoluble in ether and chloroform. | [3][4][6][11] |

| UV Maximum Absorption | In Methanol + 0.01 N HCl: 253 nm (log ε=4.37), 345 nm (log ε=4.19) | [3][12] |

| pH (10 mg/mL solution) | 2.0 - 3.0 | [13] |

| Stability | Stable at room temperature but unstable in light. The absence of the 6-hydroxyl group increases its stability in both acidic and basic conditions compared to other tetracyclines. | [3][5][14] |

Chemical Structure and Identification

The structural integrity and identification of this compound hydrochloride are crucial for its function and regulatory approval.

IUPAC Name

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride.[7]

Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| SMILES | CN(C)[C@H]1[C@@H]2--INVALID-LINK--O.Cl | [7][15] |

| InChI Key | VZQARNDJLLWXGL-CCHMMTNSSA-N | [10][11][15] |

| Synonyms | Metacycline hydrochloride, 6-methylene Oxytetracycline, Rondomycin | [5][7][11] |

Mechanism of Action

This compound hydrochloride exerts its bacteriostatic effect by inhibiting protein synthesis.[16][17] The primary mechanism involves reversibly binding to the 30S ribosomal subunit of susceptible bacteria.[7][9] This binding action blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.[3][5][9] Some evidence also suggests binding to the 50S ribosomal subunit.[6][18] Beyond its antibacterial properties, this compound has been shown to inhibit matrix metalloproteinases and epithelial-mesenchymal transition (EMT).[3][8][19]

References

- 1. scbt.com [scbt.com]

- 2. benthamscience.com [benthamscience.com]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fengchengroup.com [fengchengroup.com]

- 5. Metacycline hydrochloride | 3963-95-9 [chemicalbook.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. This compound Hydrochloride | C22H23ClN2O8 | CID 54685047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. toku-e.com [toku-e.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound [drugfuture.com]

- 13. This compound Hydrochloride [drugfuture.com]

- 14. This compound hydrochloride | CAS#:3963-45-9 | Chemsrc [chemsrc.com]

- 15. This compound hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material | 3963-95-9 [sigmaaldrich.com]

- 16. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 17. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 18. toku-e.com [toku-e.com]

- 19. medchemexpress.com [medchemexpress.com]

Methacycline's Mechanism of Action in Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacycline is a semi-synthetic tetracycline antibiotic that exhibits broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis, a fundamental process for bacterial growth and replication. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of this compound's engagement with the bacterial ribosome. It details the specific binding site, the impact on translational elongation and initiation, quantitative aspects of its inhibitory action, and the primary mechanisms through which bacteria develop resistance. Detailed experimental protocols for studying these interactions are also provided, alongside graphical representations of key pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: Inhibition of Translational Elongation

The universally accepted mechanism for tetracycline-class antibiotics, including this compound, is the disruption of the elongation phase of protein synthesis.[3] This process is mediated by a direct, reversible interaction with the bacterial ribosome.[1]

Targeting the 30S Ribosomal Subunit

Bacterial ribosomes (70S) are composed of two subunits: a large 50S subunit and a small 30S subunit.[4] this compound selectively targets the 30S subunit, which is responsible for decoding messenger RNA (mRNA).[2][5]

Blocking the Aminoacyl-tRNA (A-Site)

Within the 30S subunit, this compound binds to a specific, high-affinity site composed primarily of 16S ribosomal RNA (rRNA).[1][5] This binding pocket is located at the ribosomal aminoacyl (A) site, the very location where an incoming aminoacyl-tRNA (aa-tRNA) complex must bind to deliver the next amino acid in the growing polypeptide chain.[6] By occupying this critical space, this compound creates a steric blockade that physically prevents the stable binding and accommodation of the aa-tRNA.[2][3] This action effectively halts the addition of new amino acids, thereby arresting protein synthesis.[2] Because the binding is reversible, the effect is primarily bacteriostatic, inhibiting bacterial growth rather than directly killing the cells.[1]

The Ribosomal Binding Site in Molecular Detail

Decades of research, including X-ray crystallography and chemical probing, have elucidated the precise location of the primary tetracycline binding site (often denoted Tet-1) on the 16S rRNA.

-

Key rRNA Helices: The Tet-1 site is a pocket formed by nucleotides within the head of the 30S subunit, primarily involving helices h31 and h34 of the 16S rRNA.[7]

-

Specific Interactions: The charged, hydrophilic face of the tetracycline molecule forms hydrogen bonds with the sugar-phosphate backbone of several nucleotides in this region, including C1054 and U1052.[7]

-

Magnesium's Role: The interaction is often mediated by magnesium ions (Mg²⁺), which coordinate between the antibiotic and the rRNA, enhancing the binding affinity.[5]

While a primary high-affinity site is responsible for the main inhibitory action, several lower-affinity secondary binding sites have also been identified on the 30S subunit, although their functional significance remains less clear.[6][7]

A Complementary Mechanism: Inhibition of Translation Initiation

While inhibition of elongation is the canonical mechanism, emerging evidence suggests that tetracyclines can also interfere with the earlier phase of translation initiation. Studies on tetracycline derivatives have shown that these antibiotics can:

-

Allosterically Perturb Initiation Factor 3 (IF3): Induce a conformational change in IF3 when it is bound to the 30S subunit.[3]

-

Retain Initiation Factor 1 (IF1): Slow the dissociation of IF1 from the initiation complex, delaying the subsequent joining of the 50S subunit and progression to the elongation phase.[3]

This complementary mechanism suggests that tetracyclines may disrupt protein synthesis at multiple checkpoints, enhancing their overall efficacy.

Quantitative Data on Tetracycline-Ribosome Interactions

Quantifying the binding affinity and inhibitory concentration of antibiotics is crucial for drug development. While specific binding constants for this compound are not prominently available in recent literature, data from the broader tetracycline class provide a valuable benchmark. The high-affinity primary binding site for tetracyclines on the 30S ribosomal subunit generally exhibits a dissociation constant (Kd) in the low micromolar range.[7]

| Compound Class / Compound | Parameter | Value | Organism / System | Reference |

| Tetracyclines (General) | Kd | 1 - 20 µM | Bacterial Ribosomes | [7] |

| Tetracycline | Half-maximal Inhibition (Ac-Phe-tRNA binding) | ~10 µM | E. coli Ribosomes | [8] |

| This compound Hydrochloride | IC50 (EMT Inhibition) | ~5 µM | A549 Human Lung Cells | [9] |

| Tigecycline | Binding Affinity vs. Tetracycline | >100-fold higher | 70S Ribosome | [10] |

Note: The IC50 value for this compound listed is for a non-bacterial, anti-fibrotic activity and is included for completeness, but it does not reflect its direct antibacterial potency.

Experimental Protocols

Elucidating the mechanism of action of ribosome-targeting antibiotics requires a suite of biophysical and biochemical techniques.

Protocol: Determining Ribosome Binding via Chemical Footprinting

This method identifies the antibiotic's binding site by observing how it protects rRNA nucleotides from chemical modification.

-

Preparation of Ribosomes: Isolate and purify 70S ribosomes or 30S subunits from the target bacterium (e.g., Escherichia coli) through sucrose gradient ultracentrifugation.

-

Complex Formation: Incubate the purified ribosomes (e.g., at a final concentration of 1 µM) with varying concentrations of this compound (e.g., 1 µM to 100 µM) in a suitable binding buffer (containing Tris-HCl, MgCl₂, NH₄Cl, and β-mercaptoethanol) for 15-20 minutes at 37°C to allow equilibrium to be reached.

-

Chemical Modification: Treat the ribosome-methacycline complexes with a chemical probe, such as dimethyl sulfate (DMS). DMS methylates adenine and cytosine bases that are not protected by drug binding or involved in secondary structures. The reaction is typically performed for a short duration and then quenched.

-

RNA Extraction: Extract the 16S rRNA from the treated samples using a method like phenol-chloroform extraction followed by ethanol precipitation.

-

Primer Extension Analysis: Use a radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the suspected binding site on the 16S rRNA. Perform reverse transcription. The reverse transcriptase will stop at the nucleotide preceding a methylated base.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing polyacrylamide gel alongside a sequencing ladder generated from untreated rRNA.

-

Analysis: Nucleotides that show reduced modification (i.e., weaker stops) in the presence of this compound compared to the no-drug control are considered "footprinted" and thus part of the binding site.[7]

Protocol: Measuring Binding Affinity via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12]

-

Sample Preparation: Prepare highly purified 30S ribosomal subunits (the macromolecule) and this compound (the ligand) in an identical, thoroughly degassed ITC buffer (e.g., HEPES buffer with KCl and MgCl₂). The pH of both solutions should be matched precisely.[11]

-

Concentration Determination: Accurately determine the concentration of both the 30S subunits and this compound. A typical starting concentration for the macromolecule in the sample cell is 5-15 µM, and the ligand in the syringe should be 10-20 times more concentrated.[11]

-

Instrument Setup: Set up the ITC instrument (e.g., a MicroCal calorimeter). The sample cell (containing the 30S subunits) and the reference cell (containing buffer only) are maintained at a constant temperature.

-

Titration: Perform a series of small, precise injections (e.g., 2-10 µL) of the this compound solution from the syringe into the sample cell containing the 30S subunits.

-

Data Acquisition: The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of interaction.

-

Data Analysis: Integrate the heat signal for each injection peak. Plot the heat released/absorbed per mole of injectant against the molar ratio of ligand to macromolecule. Fit this binding isotherm to a suitable binding model (e.g., a single-site model) using software like Origin to calculate Kd, n, and ΔH.[13]

Mechanisms of Bacterial Resistance

The clinical utility of this compound has been diminished by the spread of bacterial resistance.[1] The primary mechanisms do not involve modification of the drug itself but rather alter the drug-target interaction.

Efflux Pumps

This is a common resistance mechanism where bacteria express transmembrane proteins that actively pump tetracyclines out of the cell.[14] This action prevents the intracellular concentration of this compound from reaching a level sufficient to inhibit protein synthesis. The tet(A) and tet(B) genes are among the most prevalent determinants encoding for these efflux pumps in Gram-negative bacteria.[14]

Ribosomal Protection Proteins (RPPs)

Certain bacteria acquire genes (e.g., tet(M) or tet(O)) that encode for Ribosomal Protection Proteins.[7] These proteins are GTPases that are structurally similar to elongation factors. They bind to the ribosome near the A-site and, in a GTP-hydrolysis-dependent process, induce a conformational change in the ribosome.[15] This change dislodges the bound this compound molecule from its binding site, allowing protein synthesis to resume.[7] This mechanism does not destroy the antibiotic but rather "rescues" the ribosome from its inhibitory effect.

Enzymatic Inactivation

Though less common for tetracyclines compared to other antibiotic classes, some bacteria have evolved enzymes that can chemically modify and inactivate the drug molecule, rendering it unable to bind to the ribosome.

Conclusion

This compound functions as a potent inhibitor of bacterial protein synthesis through a well-defined mechanism: reversible binding to the 16S rRNA at the A-site of the 30S ribosomal subunit. This interaction sterically hinders the accommodation of aminoacyl-tRNA, leading to a bacteriostatic effect. While this core mechanism is firmly established, further research into its secondary effects on translation initiation and the precise binding kinetics can offer new avenues for the development of next-generation tetracyclines. Overcoming the prevalent resistance mechanisms, particularly efflux pumps and ribosomal protection, remains the most significant challenge in leveraging this class of antibiotics for future therapeutic applications.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tigecycline - Wikipedia [en.wikipedia.org]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. news-medical.net [news-medical.net]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. Tetracycline resistance mediated by tet efflux pumps in clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methacycline and its Semi-Synthetic Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacycline is a broad-spectrum, semi-synthetic antibiotic of the tetracycline class, first developed by Pfizer.[1][2] It is derived from oxytetracycline and is notable not only for its own antibacterial and antiprotozoan activity but also as a crucial intermediate in the industrial synthesis of doxycycline, a widely used second-generation tetracycline.[3][4][5] Like other tetracyclines, this compound functions by inhibiting protein synthesis in bacteria, making it effective against a range of Gram-positive and Gram-negative bacteria.[6][7] This technical guide provides a detailed overview of the core synthesis of this compound from oxytetracycline, its conversion to semi-synthetic derivatives, and the underlying mechanisms and structure-activity relationships.

Core Synthesis of this compound from Oxytetracycline

The foundational method for producing this compound involves the chemical modification of oxytetracycline. The key transformation is the dehydration of the 6-hydroxy group on the oxytetracycline molecule to create an exocyclic 6-methylene group, which characterizes this compound.[3][8] While direct dehydration is possible, industrial synthesis has been optimized for higher yields and purity through a multi-step process involving halogenation and the formation of a hemiketal intermediate.[9]

This improved process can be summarized in four main stages:

-

Halogenation: Oxytetracycline (or its hydrochloride salt) is halogenated to produce an 11a-halo-6,12-hemiketal.[9]

-

Acid Salt Formation: The resulting hemiketal base is reacted with an acid to form a more stable hemiketal acid salt.[9]

-

Dehydration: The acid salt is then dehydrated, which yields the 11a-halo-6-methylene-5-oxytetracycline.[9]

-

Reduction (Dehalogenation): Finally, the 11a-halo group is removed through reduction to yield this compound.[9]

Experimental Protocol: Synthesis of this compound Hydrochloride

The following protocol is adapted from established synthesis methodologies.[9][10]

Step 1: Halogenation of Oxytetracycline to 11a-chloro-5-oxytetracycline-6,12-hemiketal

-

Suspend oxytetracycline hydrochloride in a suitable aqueous organic solvent system.

-

Add 1.5 to 1.8 moles of N-chlorosuccinimide per mole of oxytetracycline hydrochloride.[9]

-

Incorporate 2.4 to 2.6 moles of an organic base to facilitate the reaction and maintain the product in its enolic form.[9]

-

Maintain the reaction at a controlled temperature (e.g., 5°C) with agitation.

-

The 11a-chloro-5-oxytetracycline-6,12-hemiketal precipitates and is recovered by filtration.

Step 2: Conversion to Hemiketal Hydrochloride

-

The filtered hemiketal base is suspended in a suitable solvent.

-

Concentrated hydrochloric acid is added to the mixture.

-

The mixture is stirred at a low temperature (e.g., 5°C) for several hours to allow for the crystallization of the hemiketal hydrochloride salt.[9]

-

The salt is recovered by filtration and washed.

Step 3: Dehydration to 11a-chloro-6-methylene-5-oxytetracycline

-

The hemiketal hydrochloride is added to a strong dehydrating agent, such as dry, liquid hydrogen fluoride, at 0°C.[9]

-

The mixture is stirred for approximately 3.5 hours.[9]

-

The hydrogen fluoride is evaporated to yield the crude hydrofluoride salt of the dehydrated product.[9]

Step 4: Dehalogenation to this compound Hydrochloride

-

The crude 11a-chloro-6-methylene-5-oxytetracycline hydrofluoride is dissolved in a suitable solvent.

-

The solution undergoes catalytic dehalogenation. This is achieved by saturating the solution with hydrogen gas at a pressure of 0.1-0.3 MPa in the presence of an alloy catalyst, such as palladium-selenium or palladium-tellurium.[10]

-

Once the stoichiometric amount of hydrogen is consumed, the catalyst is filtered off.

-

Concentrated hydrochloric acid is added to the filtrate to precipitate this compound hydrochloride.[10]

-

The product is crystallized, filtered, washed with a cold solvent like isopropanol or acetone, and dried.[9]

Quantitative Data: Synthesis Yields

| Step/Process | Starting Material | Product | Reported Yield | Reference |

| Overall Synthesis | Oxytetracycline Hydrochloride | This compound Hydrochloride | 45-49% | [9] |

| Dehalogenation | Chlorothis compound | This compound Hydrochloride | 85-95% | [10] |

| Base Conversion | This compound Hydrochloride | This compound Base (Improved Method) | 85-87.5% | [9] |

| Base Conversion | This compound Hydrochloride | This compound Base (Previous Method) | 40-45% | [9] |

Synthesis Workflow Diagram

Caption: Workflow for the semi-synthesis of this compound from oxytetracycline.

Semi-synthetic Derivatives of this compound

This compound's primary role in modern drug development is as a direct precursor to doxycycline, a tetracycline with superior pharmacokinetic properties.[4][11] Additionally, the tetracycline scaffold allows for further modifications, leading to third-generation antibiotics like tigecycline and omadacycline, which address bacterial resistance.[11][12][13]

Synthesis of Doxycycline from this compound

Doxycycline (α-6-desoxy-5-hydroxy-tetracycline) is produced by the catalytic hydrogenation of this compound, which reduces the 6-methylene group.[10]

Experimental Protocol: Hydrogenation of this compound to Doxycycline

The following protocol is adapted from established methodologies.[10]

-

Dissolve this compound hydrochloride (or its p-toluene sulfonate salt) in a suitable solvent mixture.

-

Add an alloy catalyst on a carrier (e.g., palladium-tellurium on carbon). The catalyst amount is typically between 3.5 to 10 grams per ~47 grams of this compound hydrochloride.[10]

-

Hydrogenate the mixture at room temperature under a hydrogen gas pressure of 0.1 to 1.0 MPa until hydrogen uptake ceases.[10]

-

Filter the reaction mixture to remove the catalyst.

-

The doxycycline can be isolated from the filtrate by adding an appropriate acid (e.g., 5-sulfosalicylic acid) to crystallize the corresponding salt.[10]

-

The product is filtered, washed, and dried.

Quantitative Data: Doxycycline Synthesis

| Starting Material | Product | Reported Yield | Key Conditions | Reference |

| This compound Hydrochloride | Doxycycline Salt | High (not specified) | Pd-Te or Pt-Te alloy catalyst, 0.1-1.0 MPa H₂ Pressure | [10] |

Logical Relationship Diagram

Caption: The synthetic relationship between key tetracycline antibiotics.

Mechanism of Action and Structure-Activity Relationship

Mechanism of Action

The antibacterial action of this compound is consistent with that of the tetracycline class. It is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[7]

-

Binding to Ribosome: this compound binds to the 30S ribosomal subunit of susceptible bacteria. Some evidence suggests binding to the 50S subunit may also occur.[3][8]

-

Blocking tRNA: This binding physically obstructs the aminoacyl-tRNA from attaching to the 'A' site of the mRNA-ribosome complex.[1][6][14]

-

Inhibition of Protein Synthesis: By preventing the addition of new amino acids to the nascent peptide chain, protein synthesis is halted.[1][7] This disruption of essential protein production prevents the bacteria from growing and replicating.[14]

Beyond its antibacterial effects, this compound and other tetracyclines have been found to inhibit matrix metalloproteinases and exhibit anti-inflammatory properties, which are areas of ongoing research for non-antibiotic applications.[1][6][15]

Signaling Pathway Diagram

Caption: The mechanism of protein synthesis inhibition by this compound.

Structure-Activity Relationship (SAR)

The tetracyclic naphthacene carboxamide ring system is the core scaffold for antibiotic activity.[11] Modifications at the upper and lower peripheries of this structure significantly alter the activity, stability, and resistance profile.

-

Ring A: The dimethylamino group at the C4 position is essential for antibacterial activity.[11]

-

C-Ring: Modifications to the C-ring led to the development of this compound. The C6-dehydration of oxytetracycline to form the 6-methylene group in this compound enhances chemical stability.[11][16]

-

D-Ring (C7-C9): The D-ring is a critical site for creating next-generation derivatives. Modifications at the C7 and C9 positions, often on a sancycline or minocycline backbone, have been instrumental in developing antibiotics like omadacycline and tigecycline, which can overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection.[11][12][13] These derivatives demonstrate that while this compound itself is an older antibiotic, its structural class continues to be a fertile ground for the development of new drugs to combat resistant pathogens.[13]

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. toku-e.com [toku-e.com]

- 4. Metacycline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. agscientific.com [agscientific.com]

- 9. US3966808A - Manufacture of 6-methylenetetracyclines - Google Patents [patents.google.com]

- 10. EP0331708B1 - Improved process for the preparation of tetracycline derivatives - Google Patents [patents.google.com]

- 11. biomedres.us [biomedres.us]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

Methacycline's role as an epithelial-mesenchymal transition (EMT) inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions such as fibrosis and cancer metastasis. The transition of epithelial cells into a mesenchymal phenotype is characterized by the loss of cell-cell adhesion, apical-basal polarity, and the acquisition of migratory and invasive properties. Transforming growth factor-beta 1 (TGF-β1) is a key inducer of EMT. This guide provides an in-depth overview of methacycline, a tetracycline antibiotic, and its role as a potent inhibitor of EMT. This compound has been identified as a promising compound for targeting EMT-driven pathologies, particularly in the context of pulmonary fibrosis.[1][2][3][4][5][6]

Mechanism of Action

This compound inhibits TGF-β1-induced EMT by targeting non-Smad signaling pathways.[1][5] Unlike conventional EMT inhibitors that often target the Smad2/3 phosphorylation cascade, this compound's mechanism is distinct.[1] It specifically attenuates the activation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt.[1][5] Importantly, this compound does not affect the transcriptional activity of Smad or β-catenin, nor does it impact the baseline activities of JNK, p38, or Akt.[1][5]

Signaling Pathway of this compound's EMT Inhibition

Caption: this compound inhibits TGF-β1-induced EMT by targeting JNK, p38, and Akt pathways.

Quantitative Data on this compound's Efficacy

This compound's inhibitory effects on EMT have been quantified in both in vitro and in vivo models.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 for EMT Inhibition | A549 cells | ~5 µM | [1][5] |

| Inhibition of α-SMA, Snail1, Collagen I | Primary alveolar epithelial cells | Effective at 10 µM and 20 µM | [5] |

| In Vivo Dosage | Bleomycin-induced pulmonary fibrosis model (mouse) | 100 mg/kg daily (intraperitoneal) | [1] |

| In Vivo Efficacy | Bleomycin-induced pulmonary fibrosis model (mouse) | Improved survival at Day 17 (P < 0.01) | [1] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on the foundational study by Xi et al. (2014).[1]

High-Throughput Screening for EMT Inhibitors

This workflow outlines the process used to identify this compound as an EMT inhibitor from a library of bioactive compounds.

Caption: High-throughput screening workflow for identifying EMT inhibitors.

Detailed Steps:

-

Cell Culture: A549 cells were used as the model for TGF-β1-induced EMT.

-

Compound Library Screening: A library of 2,100 bioactive compounds was screened.

-

EMT Induction: TGF-β1 was used to induce fibronectin expression and E-cadherin repression, key markers of EMT.

-

Endpoint Measurement: After 48 hours, the cells were analyzed using a cell-based imaging screen to quantify the expression of fibronectin and E-cadherin.

-

Exclusion Criteria: Compounds that directly blocked Smad2/3 phosphorylation were excluded to identify inhibitors with novel mechanisms of action.[1]

In Vitro Inhibition Assays

Cell Treatment:

-

Primary alveolar epithelial cells were treated with TGF-β1 to induce EMT.

-

This compound was added at concentrations of 10 µM and 20 µM.

-

The cells were incubated for 48 hours.[5]

Analysis of EMT Markers:

-

The expression of α-smooth muscle actin (α-SMA), Snail1, and collagen I was assessed to determine the inhibitory effect of this compound.[5]

In Vivo Pulmonary Fibrosis Model

Animal Model:

-

Pulmonary fibrosis was induced in mice by intratracheal administration of bleomycin.

Treatment Regimen:

-

Daily intraperitoneal injections of this compound (100 mg/kg) were initiated 10 days after bleomycin administration.[1]

Outcome Measures:

-

Survival rates were monitored, with a significant improvement observed at day 17 in the this compound-treated group.[1]

-

The expression of canonical EMT markers (Snail1, Twist1, collagen I) and fibronectin protein and mRNA were measured in lung tissue.[1]

Conclusion

This compound has been robustly identified as a potent inhibitor of epithelial-mesenchymal transition. Its unique mechanism of targeting non-Smad signaling pathways, including JNK, p38, and Akt, distinguishes it from many other EMT inhibitors. The efficacy of this compound has been demonstrated in both cellular and animal models of pulmonary fibrosis, highlighting its potential as a therapeutic agent for fibrotic diseases and possibly other EMT-driven pathologies such as cancer metastasis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and its analogs as anti-EMT therapeutics.

References

- 1. Inhibition of epithelial-to-mesenchymal transition and pulmonary fibrosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Epithelial-to-Mesenchymal Transition (EMT) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. EMT inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Solubility and Stability of Methacycline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of methacycline, a semisynthetic tetracycline antibiotic. The information presented is intended to support research, development, and quality control activities by providing essential data on its physicochemical properties in common laboratory solvents.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its formulation, bioavailability, and in vitro testing. This compound is described as a yellow, crystalline powder.[1] Its solubility in various solvents is a key consideration for laboratory work.

Quantitative Solubility Data

| Solvent | Quantitative Data (mg/mL) | Qualitative Description |

| Water | 7.548 (at 21°C)[1] | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 95 (for this compound HCl)[2] | Soluble |

| Methanol | Slightly Soluble[3] | Sparingly to Slightly Soluble |

| Ethanol | Data not available | Sparingly Soluble[1] |

| Acetone | Data not available | Data for the related tetracycline hydrochloride suggests some solubility.[4] |

| Acetonitrile | Data not available | Data for the related tetracycline hydrochloride suggests some solubility.[4] |

| Chloroform | Data not available | Practically Insoluble[1] |

| Ether | Data not available | Practically Insoluble[1] |

Note: The solubility of tetracyclines can be influenced by factors such as temperature, pH, and the presence of co-solvents. For instance, the solubility of tetracycline hydrochloride in methanol has been shown to decrease with increasing temperature, while it increases in other alcohols like ethanol and propanol.[4]

Experimental Protocol: Determination of this compound Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6][7][8]

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, methanol, ethanol)

-

Volumetric flasks

-

Stoppered flasks or vials

-

Shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a stoppered flask. Ensure there is undissolved solid material at the bottom of the flask.

-

Equilibration: Place the flask in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Immediately dilute the clear filtrate with a known volume of the solvent or mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate.

Shake-flask solubility determination workflow.

Stability of this compound

The stability of this compound is a critical quality attribute that can be affected by various environmental factors, including light, temperature, pH, and the solvent used. Understanding its stability profile is essential for ensuring the integrity of stock solutions, analytical samples, and formulated products.

General Stability Profile

-

Light: this compound is known to be unstable in the presence of light.[1] Therefore, all solutions containing this compound should be protected from light.

-

Temperature: It is reported to be stable at room temperature.[1]

-

pH: The stability of tetracyclines is highly pH-dependent. Generally, they are more stable in acidic conditions and less stable in alkaline solutions.[9][10] For example, tetracycline in an alkaline solution is less stable than in an acidic solution.[9] this compound has been found to be stable in a 0.01 mol/L hydrochloric acid solution for over 24 hours.[11]

Stability in Aqueous Solution

A study has shown that this compound is stable in water for three days at 37°C.[12]

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time. Forced degradation studies are conducted to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[13][14][15][16]

Objective: To develop a stability-indicating HPLC method for this compound and to assess its stability under various stress conditions.

Materials:

-

This compound powder

-

HPLC grade solvents (e.g., water, methanol, acetonitrile)

-

Acids (e.g., hydrochloric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

1. HPLC Method Development (Example):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). The gradient program should be optimized to separate this compound from its degradation products. A method for doxycycline, a related tetracycline, utilized a mobile phase of water:acetonitrile:perchloric acid (75:25:0.2, v/v).[17]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 345 nm)[1]

-

Injection Volume: 10 µL

2. Forced Degradation Studies: Prepare solutions of this compound (e.g., 1 mg/mL) in the chosen solvent and subject them to the following stress conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for 2 hours.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug powder to 60°C for 48 hours.

-

Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

3. Sample Analysis:

-

At specified time points, withdraw samples from the stressed solutions.

-

Neutralize the acidic and basic samples before injection.

-

Analyze all samples by the developed HPLC-PDA method.

-

The PDA detector will help in assessing the peak purity of the this compound peak and in identifying the formation of degradation products.

4. Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Ensure that the method can separate the degradation products from the parent drug peak (specificity).

-

Assess the mass balance to account for all the drug and its degradation products.

Forced degradation study workflow.

Mechanism of Action Signaling Pathway

This compound, like other tetracycline antibiotics, primarily functions by inhibiting protein synthesis in bacteria. This mechanism involves the binding of the antibiotic to the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.

This compound's mechanism of action.

This compound specifically binds to the 16S ribosomal RNA component of the 30S ribosomal subunit.[1] This binding physically obstructs the A (aminoacyl) site of the ribosome, preventing the incoming aminoacyl-tRNA from binding to the mRNA-ribosome complex.[1] Consequently, the addition of new amino acids to the growing polypeptide chain is halted, leading to the inhibition of bacterial protein synthesis and a bacteriostatic effect.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 914-00-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. sgs.com [sgs.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Preparation of Methacycline Stock Solution for Cell Culture Experiments

Application Note & Protocol

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reproducibility and reliability of cell culture experiments. This document provides a detailed protocol for the preparation of a Methacycline stock solution, a tetracycline antibiotic frequently used in various in vitro studies.

Introduction

This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1] Beyond its antimicrobial properties, this compound has also been investigated for other activities, including the inhibition of epithelial-mesenchymal transition (EMT).[2][3] Proper preparation and storage of this compound stock solutions are essential to maintain its stability and efficacy for cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound hydrochloride, the commonly used salt for preparing aqueous and organic solutions.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₂N₂O₈ · HCl | [4] |

| Molecular Weight | 478.88 g/mol | [5][6] |

| Solubility | ||

| DMSO | 95 mg/mL (198.37 mM) | [5] |

| Ethanol | Soluble | [7] |

| Methanol | Soluble | [7] |

| Water | Limited (1-5 mg/mL) | [5] |

| Storage of Powder | -20°C for up to 3 years | [5] |

| Storage of Stock Solution | -20°C for 1 month; -80°C for 1 year | [5] |

| Typical In Vitro Working Concentration | 5 µM - 20 µM | [2] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound hydrochloride powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

Procedure:

-

Calculate the required mass of this compound hydrochloride:

-

To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

For 1 mL (0.001 L) of a 10 mM stock solution:

-

Mass (mg) = 10 mM x 0.001 L x 478.88 g/mol = 4.79 mg

-

-

-

Weighing the this compound hydrochloride:

-

In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of this compound hydrochloride powder using an analytical balance.

-

-

Dissolving the powder:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For 4.79 mg of powder, add 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

-

-

Sterilization:

-

To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

-

Aliquoting and Storage:

Preparation of Working Solution:

To prepare a working solution, dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium).

Diagrams

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound hydrochloride United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. toku-e.com [toku-e.com]

- 8. abo.com.pl [abo.com.pl]

Methacycline Hydrochloride: Application Notes and Protocols for In Vivo Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methacycline hydrochloride in preclinical in vivo animal studies. This document details its application in models of pulmonary fibrosis and bacterial infections, alongside available safety and toxicological data. While this compound is an older tetracycline antibiotic, its potential role as an inhibitor of epithelial-mesenchymal transition (EMT) has renewed interest in its use in non-antimicrobial applications.

Pharmacological Profile

This compound is a semi-synthetic tetracycline antibiotic that functions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately leading to a bacteriostatic effect.[1] Beyond its antimicrobial properties, this compound has been identified as a potent inhibitor of EMT, a key process in fibrosis.[1] This inhibition occurs without directly affecting TGF-β1 Smad signaling.

Pharmacokinetic Data

| Parameter | Species | Administration Route | Dosage | Cmax | Tmax | Half-life (t½) | Notes |

| Concentration in Tissues | Dog | Enteral | Not Specified | N/A | N/A | N/A | Concentrations in kidneys, liver, and lungs were 3 times higher than oxytetracycline at the same dose.[1] |

| Protein Binding | Human | N/A | N/A | N/A | N/A | N/A | Approximately 80% bound to plasma proteins.[1] |

| Half-life | Human | Not Specified | Not Specified | N/A | N/A | 15-17 hours | [1] |

N/A: Not Available in the searched literature.

Safety and Toxicology

The following tables summarize the available acute toxicity data for this compound hydrochloride in rodents.

Table 1: Acute Toxicity of this compound Hydrochloride in Mice

| Administration Route | LD50 (mg/kg) |

| Oral | 3450 |

| Intraperitoneal | 288 |

| Intravenous | 193 |

Table 2: Acute Toxicity of this compound Hydrochloride in Rats

| Administration Route | LD50 (mg/kg) |

| Oral | >2000 |

| Intraperitoneal | 252 |

| Intravenous | 202 |

Application in a Pulmonary Fibrosis Animal Model

This compound hydrochloride has been shown to be effective in a bleomycin-induced pulmonary fibrosis model in mice. Its mechanism in this context is linked to the inhibition of EMT.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol is based on a study demonstrating the anti-fibrotic effects of this compound.

Objective: To evaluate the efficacy of this compound hydrochloride in reducing lung fibrosis in a bleomycin-induced mouse model.

Animal Model: C57BL/6 mice (female, 7-8 weeks old).

Materials:

-

This compound hydrochloride

-

Bleomycin hydrochloride

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane)

-

Administration supplies (micropipette for oropharyngeal administration, intraperitoneal injection needles and syringes)

Workflow:

Caption: Workflow for the in vivo evaluation of this compound hydrochloride in a bleomycin-induced pulmonary fibrosis mouse model.

Procedure:

-

Induction of Pulmonary Fibrosis (Day 0):

-

Anesthetize mice lightly with isoflurane.

-

Administer a single dose of bleomycin hydrochloride (1 mg/kg) in 50 µl of sterile saline via oropharyngeal aspiration using a micropipette. A control group should receive 50 µl of sterile saline.

-

-

This compound Hydrochloride Treatment (Starting Day 10):

-

Ten days after bleomycin administration, begin daily intraperitoneal (i.p.) injections of this compound hydrochloride.

-

Prepare a fresh solution of this compound hydrochloride in a suitable vehicle (e.g., sterile saline, potentially with a solubilizing agent if necessary, though good water solubility is reported).

-

Administer 100 mg/kg of this compound hydrochloride daily from day 10 to day 16. A vehicle control group should be included.

-

-

Endpoint Analysis (Day 17):

-

On day 17, euthanize the mice.

-

Collect lung tissue for analysis.

-

Histology: Fix lung tissue in formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition and fibrotic changes.

-

Western Blot and qPCR: Homogenize lung tissue to extract protein and RNA. Analyze the expression of EMT and fibrosis markers such as Snail1, Twist1, Collagen I, and Fibronectin.

-

Mechanism of Action in Pulmonary Fibrosis:

In this model, this compound inhibits the activation of non-Smad pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt, which are induced by TGF-β1. This leads to the attenuation of EMT and a reduction in the expression of pro-fibrotic markers.

Caption: Simplified signaling pathway of this compound's anti-fibrotic action.

Application in Bacterial Infection Animal Models

For researchers interested in evaluating the antibacterial efficacy of this compound in vivo, a general protocol for a systemic Staphylococcus aureus infection model in mice is provided below as a template. Note: The specific dosages and treatment regimens for this compound hydrochloride would need to be optimized based on pilot studies.

General Protocol: Systemic Staphylococcus aureus Infection in Mice

Objective: To evaluate the in vivo antibacterial efficacy of this compound hydrochloride against a systemic S. aureus infection.

Animal Model: Immunocompetent or neutropenic mice (strain to be chosen based on experimental goals).

Materials:

-

This compound hydrochloride

-

Staphylococcus aureus strain (e.g., USA300)

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)

-

Anesthetic (e.g., isoflurane)

-

Administration supplies (intravenous or intraperitoneal injection needles and syringes)

Workflow:

Caption: General workflow for evaluating this compound hydrochloride in a murine systemic infection model.

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture S. aureus in TSB to mid-log phase.

-

Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1-5 x 10^7 CFU/ml). The exact inoculum size should be determined in pilot studies to establish a non-lethal but robust infection.

-

-

Induction of Systemic Infection (Day 0):

-

Infect mice via intravenous (retro-orbital or tail vein) or intraperitoneal injection with the prepared S. aureus inoculum.

-

-

This compound Hydrochloride Treatment:

-

Initiate treatment at a defined time point post-infection (e.g., 1-2 hours).

-

Administer this compound hydrochloride at various doses (a dose-response study is recommended) via a clinically relevant route (e.g., oral gavage, intraperitoneal, or intravenous injection). A vehicle control group is essential.

-

The frequency of administration will depend on the pharmacokinetic profile of the drug in the chosen animal model.

-

-

Endpoint Analysis:

-

Survival Study: Monitor animals for a defined period (e.g., 7 days) and record survival.

-

Bacterial Burden Study: At a specific time point (e.g., 24 or 48 hours post-infection), euthanize the animals.

-

Aseptically harvest organs (e.g., kidneys, spleen, liver).

-

Homogenize the organs in sterile PBS.

-

Perform serial dilutions of the homogenates and plate on TSA to determine the bacterial load (CFU/gram of tissue).

-

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). The protocols provided here are for informational purposes and should be adapted and optimized for specific research needs.

References

Methacycline: A Versatile Tool for Probing Protein Synthesis Inhibition

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methacycline, a semisynthetic tetracycline antibiotic, serves as a powerful tool for investigating the intricate process of protein synthesis. Its well-defined mechanism of action, targeting the bacterial ribosome with high specificity, makes it an invaluable reagent for a range of applications in molecular biology, microbiology, and drug discovery. These application notes provide a comprehensive overview of this compound's utility in studying protein synthesis inhibition, complete with detailed experimental protocols and data presentation to guide researchers in their experimental design and execution.

This compound exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of prokaryotes.[1][2][3] This interaction physically obstructs the A-site, preventing the binding of aminoacyl-tRNA and thereby halting the elongation phase of protein synthesis.[1][2][3] This specific mode of action allows for the targeted disruption of bacterial translation, enabling detailed studies of ribosomal function, the consequences of protein synthesis arrest, and the screening for novel antibacterial agents.

Mechanism of Action

This compound, like other members of the tetracycline class, inhibits protein synthesis by binding to the 30S ribosomal subunit. Specifically, it interacts with the 16S rRNA, preventing the docking of aminoacyl-tRNA into the A site of the ribosome. This blockage effectively stalls the ribosome, leading to the cessation of polypeptide chain elongation and, consequently, the inhibition of bacterial growth.

References

Application Notes and Protocols for Methacycline Administration in Mouse Models of Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of methacycline in mouse models of bacterial infection. Due to the historical nature of much of the primary research on this compound, these protocols are compiled from a combination of direct findings on this compound and established best practices for tetracycline antibiotics in animal models.

Overview and Mechanism of Action

This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic.[1][2] Like other tetracyclines, it exhibits bacteriostatic activity by inhibiting protein synthesis. It achieves this by reversibly binding to the 30S ribosomal subunit of susceptible bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of peptide chains.[2][3][4] this compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus, E. coli, Proteus, and Pseudomonas aeruginosa.[3]

Pharmacokinetic and Efficacy Profile

This compound is characterized by a longer duration of action compared to some other tetracyclines.[3] Following administration in animal models, this compound concentrations in the kidneys, liver, and lungs have been observed to be approximately three times higher than those of oxytetracycline at comparable doses. In experimental staphylococcal pneumonia models in mice, this compound has shown greater chemotherapeutic efficacy than oxytetracycline, with a mean curative dose 1.5 times lower.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in mice.

Table 1: Acute Toxicity of this compound in Mice

| Administration Route | LD50 (mg/kg) | Species | Reference |

| Intraperitoneal (i.p.) | 288 | Mice | [5] |

| Oral | 2879.85 | Mice | [3] |

| Oral (hydrochloride) | 1635.73 ± 199.36 | Rats |

Table 2: Comparative Efficacy of this compound in Experimental Pneumonia in Mice

| Antibiotic | Relative Mean Curative Dose | Infection Model | Reference |

| This compound | 1 | Staphylococcal Pneumonia | [3] |

| Oxytetracycline | 1.5 | Staphylococcal Pneumonia | [3] |

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound in mouse models of bacterial infection. These protocols are based on the available data for this compound and general guidelines for tetracycline administration.

Preparation of this compound for In Vivo Administration

Materials:

-

This compound hydrochloride (water-soluble)[5] or this compound base (soluble in organic solvents)[1][2]

-

Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS) for hydrochloride salt

-

Dimethyl sulfoxide (DMSO) and sterile saline or corn oil for base form

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (appropriate gauge for the administration route)

Protocol for this compound Hydrochloride (for Aqueous Solutions):

-

Calculate the required amount of this compound hydrochloride based on the desired dose and the number of animals to be treated.

-

Aseptically weigh the calculated amount of this compound hydrochloride powder.

-

In a sterile tube, dissolve the powder in a minimal amount of sterile water for injection or PBS. This compound hydrochloride is soluble in water.[5]

-

Vortex gently until the solution is clear.

-

Bring the solution to the final desired concentration with sterile water or PBS.

-

Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared solution protected from light, as tetracyclines can be light-sensitive.[3]

Protocol for this compound Base (for Non-Aqueous Solutions):

-

Calculate the required amount of this compound base.

-

Aseptically weigh the calculated amount of this compound base powder.

-

In a sterile tube, dissolve the powder in a small volume of a suitable solvent such as DMSO.[1][2]

-

Once fully dissolved, dilute the solution with a sterile vehicle suitable for the intended administration route (e.g., sterile saline for intraperitoneal injection, corn oil for oral gavage). Ensure the final concentration of the organic solvent is non-toxic to the animals.

-

Vortex thoroughly to ensure a homogenous suspension or solution.

-

Store the prepared formulation protected from light.

Administration of this compound

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

a) Intraperitoneal (i.p.) Injection Protocol:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen.

-

Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Injection: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspiration: Gently aspirate to ensure the needle has not entered the bladder or intestines.

-

Injection: Slowly inject the prepared this compound solution. The maximum recommended volume for i.p. injection in an adult mouse is typically up to 2 ml.

-

Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

b) Oral Gavage Protocol:

-

Animal Restraint: Firmly restrain the mouse to prevent head movement.

-

Gavage Needle: Select an appropriately sized, ball-tipped gavage needle.

-

Insertion: Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Administration: Once the needle is correctly placed, slowly administer the this compound solution. The recommended maximum volume for oral gavage in an adult mouse is around 10 ml/kg.

-

Withdrawal: Carefully remove the gavage needle.

-

Monitoring: Observe the mouse for any signs of respiratory distress.

c) Subcutaneous (s.c.) Injection Protocol:

-

Animal Restraint: Grasp the loose skin over the shoulders to form a "tent".

-

Injection Site: Insert the needle (e.g., 25-27G) into the base of the skin tent.

-

Aspiration: Gently pull back the plunger to ensure a blood vessel has not been punctured.

-

Injection: Inject the this compound solution, creating a small bleb under the skin. The maximum volume per site is typically 1-2 ml.

-

Withdrawal: Remove the needle and gently massage the injection site to aid dispersal.

Visualizations

Signaling Pathway

References

Long-term storage and handling of Methacycline powder and solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the long-term storage, handling, and stability assessment of methacycline powder and its solutions. Adherence to these protocols is crucial for ensuring the integrity and efficacy of the compound in research and development settings.

Product Information

-

Chemical Name: this compound

-

Molecular Formula: C₂₂H₂₂N₂O₈

-

Appearance: Yellow crystalline powder[1]

-

Mechanism of Action: this compound is a broad-spectrum tetracycline antibiotic that functions by inhibiting bacterial protein synthesis.[2][3][4] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting peptide chain elongation.[1][2][4][5] Additionally, this compound has been shown to inhibit matrix metalloproteinases and the epithelial-mesenchymal transition (EMT).[1][2][6][7]

Long-Term Storage and Handling

Proper storage and handling are critical to prevent degradation and ensure the safety of laboratory personnel.

This compound Powder

Storage Conditions: this compound powder should be stored in a cool, dry, and well-ventilated area.[8][9] It is sensitive to light and moisture and should be protected from both.[1][9][10] For long-term storage, a temperature of -20°C is recommended.[5] Containers should be tightly sealed to prevent contamination.[8][10]

| Parameter | Recommendation | Citation |

| Temperature | Long-term: -20°C; Short-term: Cool, dry place | [5][9] |

| Light | Protect from light | [1][9] |

| Moisture | Keep in a dry place, tightly sealed container | [9][10] |

| Atmosphere | Well-ventilated area | [8] |

Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood.[8][12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[11]

-

Wash hands thoroughly after handling.[12]

-

In case of spills, dampen the powder with water to prevent dusting before sweeping it up into a suitable container for disposal.[11]

This compound Solutions

Preparation of Stock Solutions: Stock solutions can be prepared in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[5][6] For aqueous solutions, this compound hydrochloride is soluble in water.[1][5] The pH of a 1% aqueous solution is between 2 and 3.[1]

Storage of Stock Solutions:

-

Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[6][7]

-

Store stock solutions at -20°C.[6][13] Some sources suggest that tetracycline stock solutions are stable for up to a year at this temperature.[13]

-

A study showed that this compound is stable in water for up to three days at 37°C.[14] Another study indicated that this compound in a 0.01 mol/L hydrochloric acid solution is stable for over 24 hours.[15]

-

For in vivo experiments, it is recommended to prepare fresh solutions daily.[7]

| Solvent | Storage Temperature | Stability | Citation |

| DMSO | -20°C | Aliquot to avoid freeze-thaw cycles | [6][7] |

| Water | 37°C | Stable for up to 3 days | [14] |

| 0.01 M HCl | Room Temperature | Stable for >24 hours | [15] |

Stability Profile

This compound is susceptible to degradation under certain conditions. The primary degradation pathways include epimerization, dehydration, and oxidation.[16][17]

Factors Affecting Stability:

-

pH: this compound is unstable in alkaline solutions (pH > 7.5), which can lead to the formation of inactive isotetracycline.[18] It is also susceptible to degradation in acidic solutions around pH 4.[18]

-

Temperature: High temperatures can accelerate degradation.[17]

-

Oxidizing Agents: Avoid contamination with oxidizing agents.[11]

Experimental Protocols

Protocol for Forced Degradation Study

This study is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol

-

Deionized water

-

HPLC system with UV or DAD detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 1 M NaOH to a concentration of 1 mg/mL. Incubate at room temperature for 24 hours. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 30% H₂O₂ to a concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store this compound powder at 70°C for 90 days.[17] Prepare a 1 mg/mL solution in mobile phase for analysis.

-

Photodegradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.

-

Sample Analysis: Dilute the stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the HPLC method described below.

Stability-Indicating RP-HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity or equivalent with DAD |

| Column | Waters XBridge BEH C8 (150 mm x 4.6 mm, 3.5 µm) or equivalent |